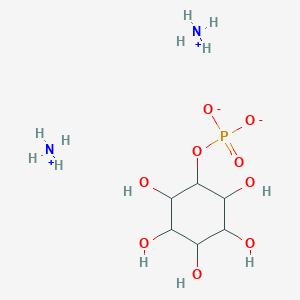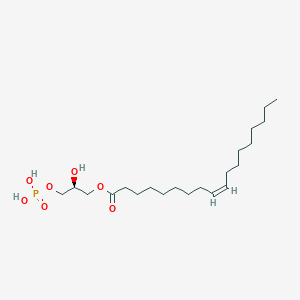
Ethyl octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethyl linolenate can be synthesized through the esterification of linolenic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product . Industrial production methods may involve supercritical CO2 extraction and adsorption techniques to obtain high-purity ethyl linolenate from mixed fatty acid ethyl esters .
Chemical Reactions Analysis
Ethyl linolenate undergoes various chemical reactions, including:
Oxidation: It is slowly oxidized in air, which can lead to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of acids or bases, ethyl linolenate can hydrolyze to produce linolenic acid and ethanol.
Combustion: When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide.
Common reagents and conditions used in these reactions include strong oxidizing agents, acids, and bases. The major products formed from these reactions are linolenic acid, ethanol, and various oxidation products.
Scientific Research Applications
Ethyl linolenate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl linolenate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release linolenic acid, which is known for its anti-inflammatory and antioxidant properties. The anti-melanogenesis activity of ethyl linolenate is attributed to its ability to inhibit the production of melanin in the skin . Additionally, its role in measuring fatty acid esters associated with alcohol abuse involves its incorporation into tissues and membranes, where it can be detected and quantified .
Comparison with Similar Compounds
Ethyl linolenate is similar to other fatty acid esters, such as:
Ethyl linoleate: An ester of linoleic acid, known for its cholesterol-lowering properties.
Methyl linolenate: An ester of linolenic acid with similar chemical properties but different applications.
Cholesteryl linolenate: An ester of cholesterol and linolenic acid, used in various biochemical studies.
Ethyl linolenate is unique due to its specific applications in skin whitening and alcohol abuse research, which are not commonly associated with other similar compounds .
Properties
CAS No. |
92177-52-1 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
ethyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3 |
InChI Key |
JYYFMIOPGOFNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
boiling_point |
424 °F at 15 mmHg (NTP, 1992) |
density |
0.8919 at 77 °F (NTP, 1992) - Less dense than water; will float |
flash_point |
greater than 235 °F (NTP, 1992) |
physical_description |
Ethyl linolenate is a clear colorless liquid. (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)


![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)

![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

